



## BMS-561392 Formate: A Technical Guide to a Potent TACE Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | BMS-561392 formate |           |
| Cat. No.:            | B12385739          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

BMS-561392, also known as DPC-333, is a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also identified as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2] Its formate derivative, **BMS-561392 formate**, offers a stable form for research and potential therapeutic applications.[1][3] TACE is a critical enzyme in the inflammatory cascade, responsible for the cleavage and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) from its membrane-bound precursor.[4] By inhibiting TACE, BMS-561392 effectively reduces the levels of soluble TNF- $\alpha$ , a key mediator in a range of inflammatory conditions.[1] This technical guide provides a comprehensive overview of **BMS-561392 formate**, including its mechanism of action, quantitative biological data, and detailed experimental methodologies.

## **Mechanism of Action**

BMS-561392 acts as a competitive inhibitor of the TACE enzyme. TACE is a zinc-dependent metalloproteinase that cleaves the extracellular domain of various cell surface proteins, most notably pro-TNF- $\alpha$ . The inhibition of TACE by BMS-561392 blocks this cleavage event, leading to a significant reduction in the release of soluble TNF- $\alpha$ . This, in turn, dampens the downstream inflammatory signaling cascade mediated by TNF- $\alpha$ .[4] The selectivity of BMS-561392 for TACE over other matrix metalloproteinases (MMPs) is a key characteristic, minimizing off-target effects.[5]



## **Quantitative Biological Data**

The following tables summarize the key quantitative data reported for BMS-561392, highlighting its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of BMS-561392

| Target Enzyme                    | IC50 (nM) | Selectivity vs.<br>TACE | Reference |
|----------------------------------|-----------|-------------------------|-----------|
| TACE (whole blood assay)         | 0.02      | -                       | [5]       |
| MMP-1 (interstitial collagenase) | > 4,949   | > 247,450-fold          | [5]       |
| MMP-2 (gelatinase A)             | 3,333     | 166,650-fold            | [5]       |
| MMP-3 (stromelysin-              | 163       | 8,150-fold              | [5]       |
| MMP-8 (neutrophil collagenase)   | 795       | 39,750-fold             | [5]       |
| MMP-9 (gelatinase B)             | > 2,128   | > 106,400-fold          | [5]       |
| MMP-13 (collagenase 3)           | 16,083    | 804,150-fold            | [5]       |

Table 2: In Vitro Inhibition of sAPP $\alpha$  and TNF $\alpha$  Secretion by BMS-561392

| Cell Line                          | Treatment  | IC50 (μM) | Reference |
|------------------------------------|------------|-----------|-----------|
| CHO cells expressing pro-TNFα      | BMS-561392 | 0.15      | [2]       |
| CHO-APPwt cells (sAPPα secretion)  | BMS-561392 | 4.47      | [2]       |
| CHO-APPswe cells (sAPPα secretion) | BMS-561392 | 0.23      | [2]       |



Table 3: Pharmacokinetic and Pharmacodynamic Parameters of BMS-561392 (DPC 333)

| Species | Route | Bioavailability | ED50 (LPS-<br>induced TNF-α<br>production) | Reference |
|---------|-------|-----------------|--------------------------------------------|-----------|
| Rats    | Oral  | Good            | -                                          | [5]       |
| Dogs    | Oral  | 43%             | -                                          | [5]       |
| Mice    | -     | -               | 6 mg/kg                                    | [5]       |

## **Experimental Protocols**

This section outlines the methodologies for key experiments involving BMS-561392.

## **TACE Inhibition Assay (Fluorogenic)**

This assay measures the ability of BMS-561392 to inhibit the enzymatic activity of TACE using a fluorogenic substrate.

Principle: The assay utilizes a quenched fluorescent substrate containing a TACE cleavage site. In its intact form, the fluorescence of the fluorophore is quenched. Upon cleavage by TACE, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

#### Materials:

- Recombinant human TACE
- Fluorogenic TACE substrate (e.g., a FRET-based peptide)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl<sub>2</sub>, 1 μM ZnCl<sub>2</sub>)
- BMS-561392 formate (or BMS-561392) dissolved in DMSO
- 96-well black microplate
- Fluorescence microplate reader



#### Procedure:

- Prepare a serial dilution of BMS-561392 in assay buffer.
- In a 96-well microplate, add the diluted BMS-561392 solutions. Include wells for a positive control (TACE without inhibitor) and a negative control (assay buffer only).
- Add recombinant human TACE to all wells except the negative control.
- Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic TACE substrate to all wells.
- Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 490/520 nm) in a kinetic mode at 37°C for 30-60 minutes.
- Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## **TNF-α Release Assay in Macrophages**

This cell-based assay evaluates the efficacy of BMS-561392 in inhibiting the release of TNF- $\alpha$  from stimulated immune cells.[6]

Principle: Lipopolysaccharide (LPS) is a potent stimulator of TNF- $\alpha$  production and release from macrophages. This assay measures the amount of TNF- $\alpha$  secreted into the cell culture medium in the presence and absence of BMS-561392.

#### Materials:

- RAW 264.7 macrophage cell line
- DMEM supplemented with 10% FBS and antibiotics



- Lipopolysaccharide (LPS) from E. coli
- BMS-561392 formate dissolved in DMSO
- Human TNF-α ELISA kit
- 24-well cell culture plates

#### Procedure:

- Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of BMS-561392 for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 μg/mL) for 4-6 hours.
- Collect the cell culture supernatants.
- Measure the concentration of TNF- $\alpha$  in the supernatants using a human TNF- $\alpha$  ELISA kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition of TNF- $\alpha$  release for each concentration of BMS-561392 compared to the LPS-stimulated control.

## Synthesis of BMS-561392

The synthesis of BMS-561392 has been reported through a multi-step process.[1][7] A key step involves the diastereoselective  $\alpha$ -amination of a lithium enolate.[1] While a detailed, step-by-step protocol suitable for direct laboratory replication is often proprietary, the general synthetic strategy is outlined in the literature. The process typically involves the preparation of a chiral pyrrolidinone intermediate, followed by coupling with a quinolinyl methoxy phenyl moiety and subsequent functional group manipulations to yield the final hydroxamic acid derivative.[1][7]

# Visualizations Signaling Pathway of TACE-mediated TNF- $\alpha$ Release and its Inhibition





Click to download full resolution via product page

Caption: TACE-mediated cleavage of pro-TNF- $\alpha$  and its inhibition by BMS-561392.

## **Experimental Workflow for TACE Inhibitor Screening**





Click to download full resolution via product page

Caption: Workflow for determining the IC50 of BMS-561392 in a TACE inhibition assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation | PLOS One [journals.plos.org]
- 3. eurogentec.com [eurogentec.com]
- 4. TACE inhibition: a promising therapeutic intervention against AATF-mediated steatohepatitis to hepatocarcinogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit Fluorimetric 1 kit [anaspec.com]
- 6. birmingham.ac.uk [birmingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BMS-561392 Formate: A Technical Guide to a Potent TACE Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385739#what-is-bms-561392-formate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com